Structural and Spectroscopic Profiling of 8-Chloro-1,2,3-benzotriazin-4(3H)-one: A Comprehensive NMR and FTIR Analysis
Structural and Spectroscopic Profiling of 8-Chloro-1,2,3-benzotriazin-4(3H)-one: A Comprehensive NMR and FTIR Analysis
Executive Summary
In the realm of medicinal chemistry and heterocyclic drug design, the1 is recognized as a privileged pharmacophore, frequently utilized in the development of enzyme inhibitors and bioactive agents[1]. While literature often explores various halogenated derivatives, the precise characterization of 8-chloro-1,2,3-benzotriazin-4-one requires rigorous spectroscopic assignment.
A common nomenclature anomaly refers to this molecule as the "8H" tautomer. However, an 8H designation implies a proton localized on the C8 position of the benzene ring, which would disrupt aromaticity and is structurally incompatible with an 8-chloro substitution. This technical guide establishes the definitive spectroscopic profile for the thermodynamically stable 3H-tautomer (8-chloro-3H-1,2,3-benzotriazin-4-one), bridging theoretical causality with empirical FTIR and NMR methodologies.
Structural Chemistry & Tautomeric Considerations
The structural integrity of 1,2,3-benzotriazin-4-ones is governed by a tautomeric equilibrium between the 1H and 3H forms. For the 8-chloro derivative, the 3H-tautomer is overwhelmingly favored[2]. This preference is driven by the resonance stabilization of the lactam-like -NH-C(=O)- moiety. The localization of the proton on the N3 nitrogen facilitates robust intermolecular hydrogen bonding, significantly lowering the overall free energy of the system compared to the 1H-tautomer.
Caption: Tautomeric equilibrium favoring the 3H-benzotriazin-4-one core.
FTIR Spectroscopic Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, self-validating assessment of the functional group integrity within the benzotriazinone core. The proximity of the electronegative chlorine atom at C8 induces an inductive electron withdrawal (-I effect), which subtly shifts the vibrational modes of the adjacent triazine ring[3].
Table 1: Key FTIR Vibrational Modes for 8-Chloro-1,2,3-benzotriazin-4(3H)-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Causal Explanation |
| N-H Stretch | 3150 - 3280 | Broad, Strong | Characteristic of the lactam N-H. The pronounced broadness is caused by extensive intermolecular hydrogen bonding in the solid state[3]. |
| C=O Stretch | 1670 - 1690 | Sharp, Strong | The carbonyl frequency is elevated due to the electron-withdrawing nature of the adjacent triazine nitrogens and the inductive pull of the C8 chlorine[3]. |
| C=C / N=N | 1580 - 1610 | Medium | Represents the coupled aromatic ring breathing and the azo (N=N) stretch of the triazine ring[3]. |
| C-N Stretch | 1010 - 1050 | Medium | Corresponds to the C-N single bonds within the heterocyclic system[3]. |
| C-Cl Stretch | 740 - 760 | Sharp, Strong | A distinctive heavy-atom vibration; its exact position is dictated by its ortho-relationship to the bridgehead nitrogen[3]. |
NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the regiochemistry of the chlorine substitution. The data below represents standard acquisitions in DMSO- d6 . This solvent is deliberately chosen because its strong hydrogen-bond accepting capability disrupts the solute's intermolecular hydrogen bonds, thereby sharpening the N-H signal and preventing extreme line broadening[3].
H NMR Assignments
The aromatic region of the 1 H NMR spectrum is defined by three distinct protons (C5, C6, C7), each experiencing unique deshielding environments.
Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causal Explanation |
| N3-H | 14.20 - 14.80 | Singlet (broad) | N/A | Highly deshielded by the adjacent carbonyl and N=N group. Broadness is due to rapid proton exchange[2]. |
| C5-H | 8.10 - 8.20 | Doublet of doublets | J5,6≈7.8 , J5,7≈1.5 | Most downfield aromatic proton; intensely deshielded by the magnetic anisotropic cone of the adjacent C4 carbonyl[2]. |
| C7-H | 7.95 - 8.05 | Doublet of doublets | J6,7≈7.8 , J5,7≈1.5 | Deshielded primarily by the inductive electron-withdrawing effect of the adjacent C8 chlorine atom[2]. |
| C6-H | 7.80 - 7.90 | Triplet (or dd) | J≈7.8 | The least deshielded aromatic proton, as it resides meta to both the carbonyl and the chlorine substituents[2]. |
C NMR Assignments
The 13 C NMR spectrum validates the carbon framework, particularly highlighting the heavy-atom effect of the chlorine substitution.
Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Carbon | Chemical Shift (δ, ppm) | Causal Explanation |
| C4 (C=O) | 154.0 - 156.0 | Characteristic of a highly conjugated lactam carbonyl[3]. |
| C4a | 142.0 - 144.0 | Bridgehead carbon adjacent to the carbonyl[2]. |
| C8 | 132.0 - 134.0 | Shifted downfield due to the direct attachment of the electronegative chlorine atom[2]. |
| C5, C7 | 128.0 - 131.0 | Aromatic carbons ortho/para to the electron-withdrawing groups[3]. |
| C6 | 125.0 - 127.0 | Meta-aromatic carbon, experiencing the least deshielding[3]. |
| C8a | 118.0 - 120.0 | Bridgehead carbon adjacent to N1[2]. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the2 of 8-chloro-1,2,3-benzotriazin-4(3H)-one[2]. The protocol utilizes pH-driven cyclization, ensuring that each step acts as a chemical checkpoint.
Step-by-Step Methodology
Phase 1: Diazotization of 2-Amino-3-chlorobenzamide
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Suspend 2-amino-3-chlorobenzamide (1.0 equiv) in 2N HCl (100 mL per 30 mmol) and cool the mixture to -5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium intermediate.
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Prepare a concentrated solution of sodium nitrite (NaNO 2 , 1.2 equiv) in distilled water.
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Add the NaNO 2 solution dropwise to the benzamide suspension over a period of 30 minutes, maintaining the internal temperature strictly below 0 °C[2].
Phase 2: Intramolecular Cyclization
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Stir the reaction mixture for an additional 1 hour at -5 °C to ensure complete diazotization.
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Slowly add 30% aqueous ammonia to adjust the pH to ~10.0. Causality: The alkaline shift deprotonates the amide nitrogen, triggering a rapid intramolecular nucleophilic attack on the diazonium group to form the triazine ring[2].
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Stir vigorously for 30 minutes, then re-acidify the solution using 2N HCl to pH 2.0. Causality: Acidification protonates the N3 position, forcing the precipitation of the neutral 3H-tautomer.
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Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum to yield the pure product[2].
Phase 3: Spectroscopic Validation
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FTIR Acquisition : Prepare a KBr pellet by grinding 1-2 mg of the synthesized compound with 100 mg of anhydrous KBr. Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Ensure the baseline is corrected against a blank KBr background[3].
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NMR Acquisition : Dissolve 10-15 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Acquire the 1 H spectrum at 400 MHz (16 scans) and the 13 C spectrum at 100 MHz (512 scans). Self-Validation: Use the residual DMSO solvent peak ( δ 2.50 for 1 H, δ 39.5 for 13 C) as the internal reference standard to ensure calibration accuracy[3].
Caption: Step-by-step synthetic and spectroscopic characterization workflow.
References
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Khalid, Z., et al. "A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors." Molecules (MDPI), 2023. URL : 1
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"Nickel-Catalyzed Intramolecular Dual Annulation Reaction of Aryl Nitrile-Containing 1,2,3-Benzotriazin-4(3H)-ones." ACS Publications (DOI). URL : 2
